molecular formula C15H14N2O5 B6597756 4-(benzyloxy)-5-methoxy-2-nitrobenzamide CAS No. 60547-94-6

4-(benzyloxy)-5-methoxy-2-nitrobenzamide

Cat. No.: B6597756
CAS No.: 60547-94-6
M. Wt: 302.28 g/mol
InChI Key: UCDVVZZVBFQPJN-UHFFFAOYSA-N
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Description

4-(benzyloxy)-5-methoxy-2-nitrobenzamide is an organic compound that features a benzamide core substituted with benzyloxy, methoxy, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-5-methoxy-2-nitrobenzamide typically involves multiple steps:

    Amidation: The benzaldehyde derivative can then be converted to the corresponding benzamide through an amidation reaction with ammonia or an amine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

    Methoxylation: The methoxy group can be introduced via methylation of the hydroxyl group using a methylating agent such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-5-methoxy-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution Reagents: Nucleophiles such as amines or thiols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 4-(benzyloxy)-5-methoxy-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: 4-(benzyloxy)-5-hydroxy-2-nitrobenzamide.

Scientific Research Applications

4-(benzyloxy)-5-methoxy-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-5-methoxy-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    4-(benzyloxy)-2-hydroxybenzaldehyde: A precursor in the synthesis of 4-(benzyloxy)-5-methoxy-2-nitrobenzamide.

    4-(benzyloxy)-2-nitrobenzaldehyde: Another related compound with similar structural features.

    5-methoxy-2-nitrobenzamide: Lacks the benzyloxy group but shares the methoxy and nitro functionalities.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both benzyloxy and methoxy groups, along with the nitro group, allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

5-methoxy-2-nitro-4-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c1-21-13-7-11(15(16)18)12(17(19)20)8-14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDVVZZVBFQPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)N)[N+](=O)[O-])OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617106
Record name 4-(Benzyloxy)-5-methoxy-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60547-94-6
Record name 4-(Benzyloxy)-5-methoxy-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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